ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate
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Overview
Description
Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Aldol Condensation: Formation of the core structure.
Nitration: Introduction of the nitro group.
Esterification: Formation of the ester group.
Amidation: Introduction of the amide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methylphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate: Lacks the nitro group.
Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}butanoate: Has a different carbon chain length.
Uniqueness
Ethyl 3-(4-methylphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is unique due to the presence of both the nitro group and the chromenyl moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(6-nitro-2-oxochromene-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C22H20N2O7/c1-3-30-20(25)12-18(14-6-4-13(2)5-7-14)23-21(26)17-11-15-10-16(24(28)29)8-9-19(15)31-22(17)27/h4-11,18H,3,12H2,1-2H3,(H,23,26) |
InChI Key |
ZJSMMNUIPOMDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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